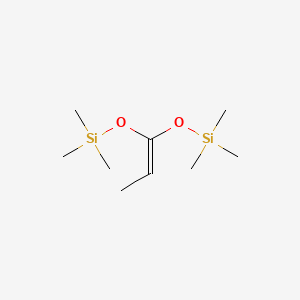
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane is a chemical compound with the molecular formula C9H22O2Si2. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique structure, which includes a trimethylsilyloxy group and a prop-1-enoxy group bonded to a central silicon atom.
準備方法
Synthetic Routes and Reaction Conditions
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilyl chloride with prop-1-en-1-ol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The product is then purified through distillation or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for improved stability and functionality.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The prop-1-enoxy group provides additional sites for functionalization, making the compound versatile in different applications.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A simpler silane compound used in similar reactions.
Trimethylsilyl ether: Another silane compound with similar reactivity.
Trimethylsilylacetylene: A compound with a similar trimethylsilyl group but different functional groups.
Uniqueness
Trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane is unique due to its combination of a trimethylsilyloxy group and a prop-1-enoxy group, which provides enhanced stability and reactivity compared to other silane compounds. This makes it particularly useful in applications requiring robust and versatile reagents.
特性
IUPAC Name |
trimethyl(1-trimethylsilyloxyprop-1-enoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si2/c1-8-9(10-12(2,3)4)11-13(5,6)7/h8H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFWLBQYLXTUFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369949 |
Source


|
| Record name | 4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31469-22-4 |
Source


|
| Record name | 4-Ethylidene-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
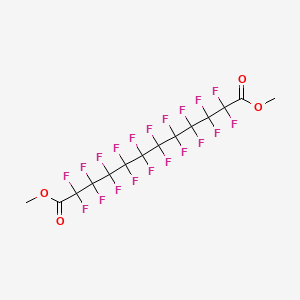
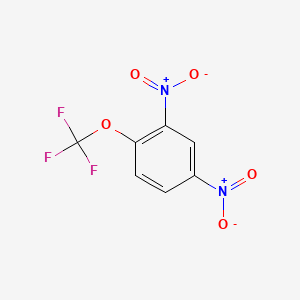
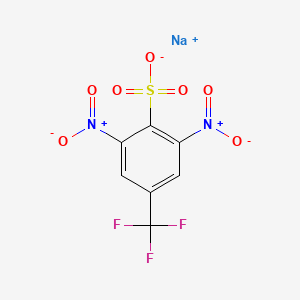
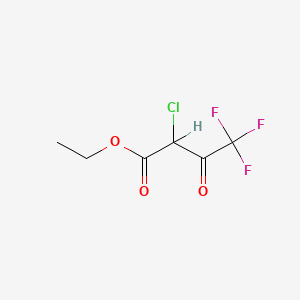
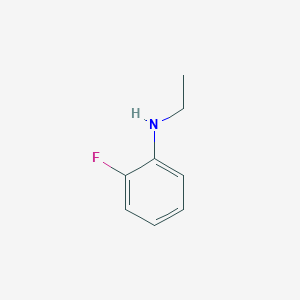
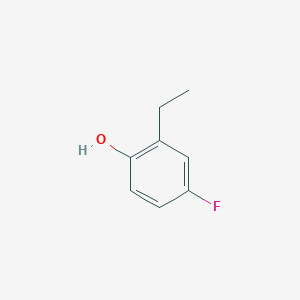
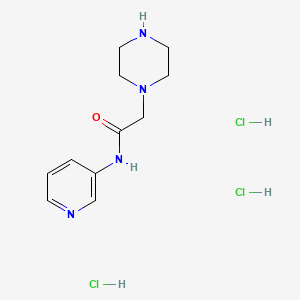

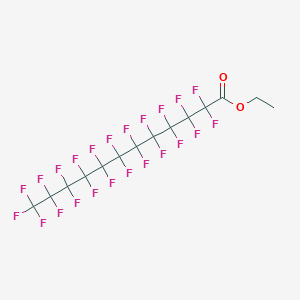
![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)
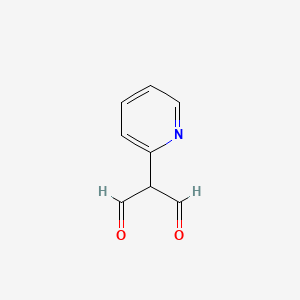
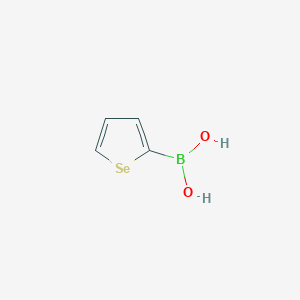
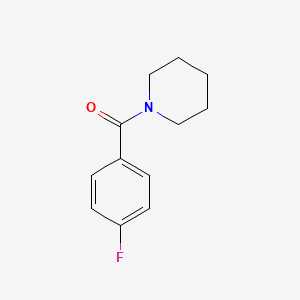
![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)
